molecular formula C3H5Cl B1220616 1-Chloro-1-propene CAS No. 590-21-6

1-Chloro-1-propene

Cat. No.: B1220616
CAS No.: 590-21-6
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-UHFFFAOYSA-N
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Safety and Hazards

1-Chloro-1-propene is moderately toxic by ingestion and very mildly toxic by skin contact and inhalation . It is a skin and eye irritant . It is a very dangerous fire hazard when exposed to heat, flames, or oxidizers, and can be explosive in the form of vapor when exposed to heat or flame .

Biochemical Analysis

Biochemical Properties

1-Chloro-1-propene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules, potentially causing cellular damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the upregulation of stress response genes and the activation of apoptotic pathways. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition and genotoxicity. The compound’s ability to generate reactive intermediates through cytochrome P450-mediated metabolism is a critical aspect of its molecular mechanism. These intermediates can cause oxidative stress and damage cellular components, including lipids, proteins, and nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular damage and affect cellular functions such as proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and adaptive responses. At higher doses, it can induce significant toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose-dependent studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound leads to the formation of epoxides and other reactive intermediates that can further react with cellular macromolecules. These metabolic processes can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This distribution pattern can influence its biological activity and toxicity, as higher concentrations in specific tissues may lead to localized effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various cellular compartments, including the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization is crucial for its metabolic activation and subsequent biological effects. Additionally, this compound can interact with mitochondrial membranes, potentially affecting mitochondrial function and energy production .

Preparation Methods

1-Chloro-1-propene can be synthesized through several methods:

    Addition of Hydrogen Chloride to Propene: This method involves the addition of hydrogen chloride to propene in the presence of a peroxide catalyst.

    Dehydrochlorination of 1,2-Dichloropropane: This method involves the dehydrochlorination of 1,2-dichloropropane using a strong base such as potassium hydroxide.

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high product purity .

Chemical Reactions Analysis

1-Chloro-1-propene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, bromine, and potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Chloro-1-propene can be achieved through the addition of hydrogen chloride to propene.", "Starting Materials": [ "Propene", "Hydrogen Chloride" ], "Reaction": [ "Propene is mixed with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride or sulfuric acid.", "The reaction takes place at room temperature and pressure.", "The hydrogen chloride adds across the double bond of propene to form 1-Chloro-1-propene.", "The product is then separated and purified through distillation or other appropriate methods." ] }

CAS No.

590-21-6

Molecular Formula

C3H5Cl

Molecular Weight

76.52 g/mol

IUPAC Name

1-chloroprop-1-ene

InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3

InChI Key

OWXJKYNZGFSVRC-UHFFFAOYSA-N

SMILES

CC=CCl

Canonical SMILES

CC=CCl

boiling_point

35-36 °C

Color/Form

Liquid /cis and trans isomers/

density

0.9 (WATER= 1)

flash_point

less than 21 °F (NFPA, 2010)
Flash point > -6 °C
greater than 21 °F (greater than -6 °C) (Closed cup)

590-21-6

physical_description

1-chloropropylene is a colorless liquid with disagreeable odor.
Colorless liquid with a disagreeable odor;  [CAMEO]

Pictograms

Flammable; Irritant

solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/
Insol in water /cis and trans isomers/

vapor_pressure

507.0 [mmHg]
507 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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